methyl 5-[(4-phenylbutanoyl)amino]-1,2,3-thiadiazole-4-carboxylate
Description
Methyl 5-[(4-phenylbutanoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Properties
IUPAC Name |
methyl 5-(4-phenylbutanoylamino)thiadiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-20-14(19)12-13(21-17-16-12)15-11(18)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMMXUGPCMDJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SN=N1)NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(4-phenylbutanoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 4-phenylbutanoyl chloride with methyl 5-amino-1,2,3-thiadiazole-4-carboxylate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent reaction conditions and improve efficiency. The use of automated purification systems can also streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-phenylbutanoyl)amino]-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[(4-phenylbutanoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Agricultural Chemistry: It is explored for its potential as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of methyl 5-[(4-phenylbutanoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-1,2,3-thiadiazole-4-carboxylate: A precursor in the synthesis of the target compound.
4-Phenylbutanoyl chloride: Another precursor used in the synthesis.
1,3,4-Thiadiazole derivatives: A broader class of compounds with similar structural features.
Uniqueness
Methyl 5-[(4-phenylbutanoyl)amino]-1,2,3-thiadiazole-4-carboxylate is unique due to the presence of both the thiadiazole ring and the 4-phenylbutanoyl group, which confer specific chemical and biological properties
Biological Activity
Methyl 5-[(4-phenylbutanoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a compound belonging to the thiadiazole class, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their antimicrobial, anti-inflammatory, and anticancer properties, making them significant in pharmaceutical research. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : C_{15}H_{16}N_{4}O_{2}S
- Molecular Weight : 320.37 g/mol
This compound features a thiadiazole ring substituted with a phenylbutanoyl group and a methyl ester at the carboxylic acid position.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial strains. A study highlighted that derivatives of 1,3,4-thiadiazoles exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as fungal strains like Candida albicans and Aspergillus niger . The introduction of specific substituents on the thiadiazole ring has been shown to enhance antibacterial efficacy.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative 1 | S. aureus | 32 μg/mL |
| Thiadiazole Derivative 2 | C. albicans | 42 μg/mL |
Neuroprotective Effects
Recent studies have indicated that certain thiadiazole derivatives exhibit neuroprotective effects. For instance, a derivative similar to this compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. It demonstrated significant protective effects in PC12 cells against sodium nitroprusside-induced toxicity .
Anticancer Activity
Thiadiazoles have also been investigated for their anticancer potential. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific enzymes involved in tumor progression. For example, some derivatives have been noted to inhibit carbonic anhydrase II, which is implicated in tumor growth and metastasis .
Study A: Antimicrobial Evaluation
A series of thiadiazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that certain modifications on the phenyl ring significantly enhanced antibacterial activity compared to standard antibiotics . The most effective compound displayed an MIC lower than that of commonly used antibiotics.
Study B: Neuroprotection
In a neuroprotection study involving PC12 cells, a derivative showed a protective effect superior to that of edaravone (a standard neuroprotective agent). This suggests that this compound could be a promising candidate for treating neurodegenerative conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
